

# BR102910 and Cancer-Associated Fibroblasts: A Technical Guide to a Novel Therapeutic Axis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BR102910  |           |
| Cat. No.:            | B15291133 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and functional mediator in CAFs is the Fibroblast Activation Protein (FAP), a serine protease with dipeptidyl peptidase and endopeptidase activity. Its restricted expression in normal adult tissues and high expression in the stroma of various cancers make it an attractive therapeutic target. **BR102910** has emerged as a highly potent and selective FAP inhibitor.[1][2][3] While current research on **BR102910** has primarily focused on its potential in metabolic diseases, its powerful FAP inhibition suggests significant therapeutic implications for oncology. This technical guide provides an in-depth overview of the core principles of targeting FAP in CAFs, with a focus on the known characteristics of **BR102910** and the broader effects of FAP inhibition on key cancer-related signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to support further research and drug development in this promising area.

#### Introduction to BR102910: A Selective FAP Inhibitor

**BR102910** is a novel, orally available small molecule identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[2] FAP is a type II transmembrane serine protease that is overexpressed on reactive stromal fibroblasts in the majority of epithelial-derived cancers.[4][5] **BR102910** exhibits nanomolar potency against FAP, with high selectivity



over other related proteases like dipeptidyl peptidase IV (DPPIV) and prolyl oligopeptidase (PREP).[2][3]

## Quantitative Data: In Vitro and In Vivo Efficacy of BR102910

The following tables summarize the available quantitative data on the inhibitory activity of **BR102910**. It is important to note that this data is from a study focused on its potential for type 2 diabetes, and as of now, no public data is available on its efficacy in cancer models.

Table 1: In Vitro Inhibitory Activity of BR102910

| Target | IC50 (nM) | Selectivity vs.<br>PREP (IC50 in µM) | Reference |
|--------|-----------|--------------------------------------|-----------|
| FAP    | 1-2       | 49.00                                | [1][2]    |

Table 2: In Vivo FAP Inhibition by BR102910

| Animal Model  | Doses<br>Administered<br>(mg/kg, oral) | Observed Effect               | Reference |
|---------------|----------------------------------------|-------------------------------|-----------|
| C57BL/6J mice | 0-30                                   | Dose-dependent FAP inhibition | [1][3]    |

## FAP's Role in Cancer-Associated Fibroblasts and the Tumor Microenvironment

CAFs are a heterogeneous population of activated fibroblasts within the TME that contribute to tumorigenesis by secreting growth factors, cytokines, and extracellular matrix (ECM) components. FAP expression on CAFs is correlated with poor prognosis in various cancers and is involved in:

• ECM Remodeling: FAP's collagenase/gelatinase activity contributes to the degradation and remodeling of the ECM, facilitating cancer cell invasion and migration.[6][7]



- Immunosuppression: FAP-expressing CAFs can create an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and reducing the infiltration of cytotoxic CD8+ T cells.[8][9]
- Angiogenesis: FAP is implicated in promoting the formation of new blood vessels within the tumor.[10]
- Signaling Crosstalk: FAP modulates key signaling pathways that drive cancer progression.

## Key Signaling Pathways Modulated by FAP Inhibition in CAFs

Inhibition of FAP activity is expected to disrupt the pro-tumorigenic functions of CAFs by modulating several key signaling pathways. The following sections detail these pathways, with diagrams generated using Graphviz to illustrate the molecular interactions.

## **STAT3 Signaling Pathway**

FAP expression in CAFs can lead to the activation of the STAT3 signaling pathway, which in turn promotes the secretion of C-C motif chemokine ligand 2 (CCL2), a potent chemoattractant for MDSCs. This creates an immunosuppressive TME. FAP inhibition has been shown to reduce the phosphorylation of STAT3, thereby disrupting this cascade.





Click to download full resolution via product page

FAP-mediated activation of the STAT3 pathway in CAFs.



### **TGF-**β Signaling Pathway

Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) is a crucial cytokine in the TME that promotes fibrosis and CAF activation. TGF- $\beta$ 1 can induce the expression of FAP in various cells within the glioblastoma microenvironment.[11] FAP, in turn, can influence TGF- $\beta$  signaling, creating a feedback loop that enhances the pro-tumorigenic activity of CAFs. FAP inhibition is a potential strategy to disrupt this crosstalk.





Click to download full resolution via product page

Crosstalk between TGF- $\beta$  signaling and FAP in CAFs.



## **Hedgehog (Hh) Signaling Pathway**

The Hedgehog signaling pathway plays a role in fibroblast activation and tissue fibrosis.[12] Overexpression of FAP has been shown to upregulate components of the Hedgehog pathway, such as Sonic Hedgehog (SHH) and Gli1, in lung cancer cells. While direct evidence in CAFs is still emerging, it is plausible that FAP inhibition could downregulate this pro-tumorigenic pathway in the stroma.





Click to download full resolution via product page

Potential role of FAP in the Hedgehog signaling pathway.



## **Hippo/YAP1 Signaling Pathway**

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP1, a major downstream effector of the Hippo pathway, is often activated in CAFs and promotes their protumorigenic functions.[13] The interplay between FAP and the Hippo/YAP1 pathway is an active area of research, and targeting FAP may have downstream effects on YAP1 activity.





Click to download full resolution via product page

Potential influence of FAP on the Hippo/YAP1 pathway in CAFs.



## **Experimental Protocols**

The following protocols are generalized from studies on FAP inhibitors and CAFs. They can be adapted for the investigation of **BR102910**'s effects on CAF biology.

#### **Isolation and Culture of Cancer-Associated Fibroblasts**

- Tissue Digestion: Fresh tumor tissue is minced and digested using a cocktail of enzymes such as collagenase and hyaluronidase.
- Fibroblast Isolation: CAFs can be isolated by plastic adherence, where fibroblasts selectively attach to culture dishes, or by fluorescence-activated cell sorting (FACS) using CAF-specific markers like FAP, α-SMA, and Podoplanin, while excluding epithelial (EpCAM) and immune (CD45) cells.
- Cell Culture: Isolated CAFs are cultured in fibroblast growth medium. Their phenotype should be regularly verified by checking for the expression of activation markers.

### **CAF and Cancer Cell Co-culture Assays**

- Indirect Co-culture: CAFs and cancer cells are cultured in separate chambers of a transwell plate, allowing for the exchange of secreted factors.
- Direct Co-culture: CAFs and cancer cells are cultured in the same dish. Cells can be prelabeled with fluorescent dyes for identification.
- 3D Co-culture: CAFs and cancer cells are embedded in a 3D matrix, such as Matrigel or collagen, to better mimic the in vivo TME.[14]
- Treatment: BR102910 or other FAP inhibitors are added to the co-culture medium at various concentrations to assess their effects on cell behavior.





Click to download full resolution via product page

A generalized experimental workflow for studying **BR102910**.

## **Western Blot Analysis of Signaling Pathway Activation**

- Cell Lysis: CAFs, either in monoculture or co-culture, are treated with BR102910 for various times and at different concentrations. Cells are then lysed to extract proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.



- Immunoblotting: The membrane is probed with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., STAT3, Smad2/3, FAK, YAP1).
- Detection and Quantification: After incubation with a secondary antibody, the protein bands are visualized and quantified to determine the effect of BR102910 on protein phosphorylation.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

- RNA Extraction and cDNA Synthesis: RNA is extracted from treated and control CAFs, and
  its quality and quantity are assessed. cDNA is then synthesized from the RNA.
- qPCR: The expression of target genes (e.g., CCL2, FAP, Gli1, CTGF) is quantified by qPCR using gene-specific primers.
- Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene for normalization.

### **Cell Migration and Invasion Assays**

- Wound Healing Assay: A scratch is made in a confluent monolayer of CAFs, and the rate of wound closure is monitored over time in the presence or absence of BR102910.
- Transwell Invasion Assay: CAFs are seeded in the upper chamber of a transwell insert coated with a basement membrane extract. The lower chamber contains a chemoattractant.
   The number of cells that invade through the matrix and migrate to the lower chamber is quantified after treatment with BR102910.

#### **Future Directions and Conclusion**

**BR102910** represents a promising new tool for targeting FAP-positive CAFs in the TME. Its high potency and selectivity make it an excellent candidate for further investigation in oncological applications. Future research should focus on:



- Evaluating the anti-tumor efficacy of BR102910 in preclinical cancer models, both as a
  monotherapy and in combination with other treatments such as immunotherapy and
  chemotherapy.
- Elucidating the precise downstream effects of **BR102910** on the key signaling pathways (STAT3, TGF-β, Hedgehog, Hippo/YAP1) in CAFs through detailed dose-response studies.
- Investigating the impact of BR102910 on the immunosuppressive TME, including its effects on the recruitment and function of various immune cell populations.
- Exploring the potential of BR102910 as a component of antibody-drug conjugates (ADCs) or as a targeting agent for radionuclide therapy to specifically deliver cytotoxic agents to the tumor stroma.

In conclusion, while the direct application of **BR102910** in cancer is yet to be fully explored, the extensive evidence supporting the role of FAP in cancer progression strongly suggests its therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute studies that will further unravel the therapeutic utility of this potent FAP inhibitor in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BR102910 | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond PMC [pmc.ncbi.nlm.nih.gov]







- 6. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Dark Side of Fibroblasts: Cancer-Associated Fibroblasts as Mediators of Immunosuppression in the Tumor Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hedgehog signaling controls fibroblast activation and tissue fibrosis in systemic sclerosis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of Hippo/YAP1 in cancer-associated fibroblasts: Literature review and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- To cite this document: BenchChem. [BR102910 and Cancer-Associated Fibroblasts: A
  Technical Guide to a Novel Therapeutic Axis]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15291133#br102910-and-cancer-associated-fibroblasts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com